
3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process that involves multiple steps and requires specialized equipment and expertise. In
Scientific Research Applications
3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide has potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new drugs. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties, which could have important implications for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory mediators. By inhibiting these enzymes, 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide may be able to reduce inflammation and potentially inhibit the growth of tumors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the activity of COX-2 and 5-LOX, as well as reduce the production of inflammatory cytokines. In vivo studies have shown that 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide can reduce inflammation and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide in lab experiments is its potent inhibitory activity against certain enzymes, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, which could be useful in studying the mechanisms of these diseases. One limitation of using this compound is its complex synthesis process, which requires specialized equipment and expertise.
Future Directions
There are several future directions for research involving 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide. One direction is to further investigate its mechanism of action and how it interacts with specific enzymes. Another direction is to explore its potential applications in the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, it may be useful to study the pharmacokinetics and toxicity of this compound in animal models to determine its safety and efficacy in humans. Overall, 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide has significant potential for scientific research and could lead to important advancements in the fields of medicinal chemistry and drug discovery.
Synthesis Methods
The synthesis of 3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide is a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 1-(thiophen-3-ylmethyl)pyrrolidin-3-amine, which is then reacted with 3-(1H-pyrazol-1-yl)benzoic acid to form the desired compound. The synthesis process involves multiple purification steps to ensure the purity and integrity of the final product.
properties
IUPAC Name |
3-pyrazol-1-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(16-3-1-4-18(11-16)23-8-2-7-20-23)21-17-5-9-22(13-17)12-15-6-10-25-14-15/h1-4,6-8,10-11,14,17H,5,9,12-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPCZVPLHZZVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)N3C=CC=N3)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

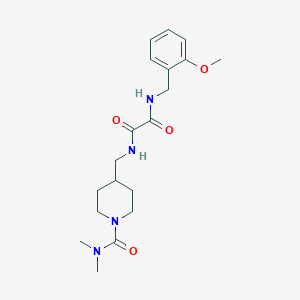
![N-(3,4-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2622553.png)
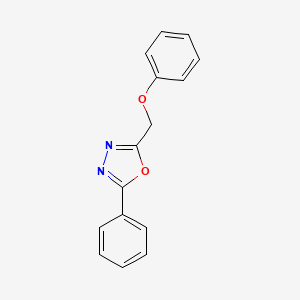
![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2622556.png)
![(Z)-ethyl 2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2622557.png)
![N-(4-methoxyphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2622560.png)
![2-Methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2622561.png)
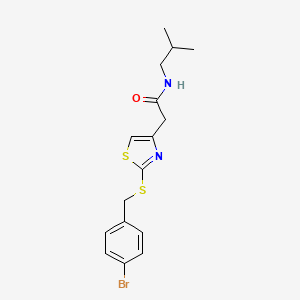
![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2622564.png)
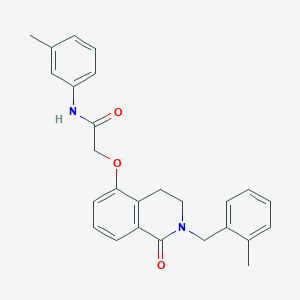

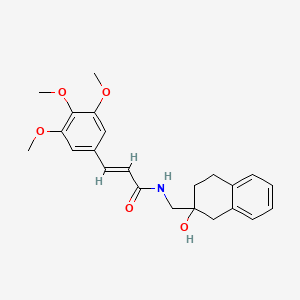
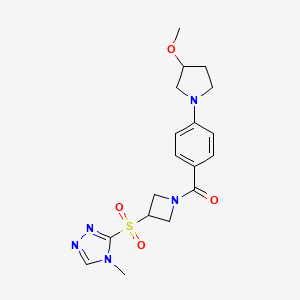
![2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2622575.png)